molecular formula C12H17NO B8676568 4-(3-Methyl-butyryl)-benzylamine

4-(3-Methyl-butyryl)-benzylamine

Cat. No.: B8676568
M. Wt: 191.27 g/mol
InChI Key: YSMGQZSQVHCFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-butyryl)-benzylamine is a benzylamine derivative characterized by a 3-methyl-butyryl (isovaleryl) group attached to the para position of the benzylamine core. The compound’s structure combines the aromatic benzylamine moiety with a branched acyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-3-methylbutan-1-one

InChI

InChI=1S/C12H17NO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3

InChI Key

YSMGQZSQVHCFSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzylamines

  • 4-(Boc-aminomethyl)benzylamine (3): Used as a precursor in synthesizing CXCR4-targeting anti-inflammatory agents. The Boc-protected amine allows controlled functionalization, contrasting with 4-(3-methyl-butyryl)-benzylamine’s acyl group, which may reduce nucleophilicity and alter receptor binding .
  • 4-(Trifluoromethoxy)benzylamine : Marketed for industrial applications, this derivative’s electron-withdrawing trifluoromethoxy group enhances stability but reduces basicity compared to the electron-donating 3-methyl-butyryl group .

Functionalized Benzylamines

  • Benzylamine-sulfonamide derivatives (4a–4u) : Synthesized via acetylation and substitution reactions, these compounds exhibit modified electronic profiles due to sulfonamide and heterocyclic substituents. In contrast, the 3-methyl-butyryl group in the target compound may enhance membrane permeability due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Compound Key Substituent Key Properties Reference
This compound 3-Methyl-butyryl (para) High lipophilicity, potential enzyme inhibition -
4-(Boc-aminomethyl)benzylamine Boc-protected amine (para) Controlled reactivity, anti-inflammatory activity
4-(Trifluoromethoxy)benzylamine CF3O (para) Enhanced stability, industrial use
Benzylamine-sulfonamide (4a–4u) Sulfonamide + heterocycles Enzyme modulation, varied solubility

Cytotoxicity and Anticancer Activity

  • Aniline vs. Benzylamine Derivatives: Aniline-based compounds (e.g., 4f, 4h, 4e) exhibit superior cytotoxicity compared to benzylamine analogs (3a, 4a) due to electronegative groups (-F, -NO2) enhancing target interaction.
  • Benzimidazole-Benzylamine Hybrids (3g, 4g) : The benzimidazole moiety enhances DNA intercalation, a feature absent in this compound, suggesting divergent mechanisms of action .

Antimicrobial and Enzyme Inhibition

  • Benzylamine Derivatives in Tuberculosis (Mtb) : Compounds like 5m show weaker activity against Mtb in cholesterol-free media, indicating dependency on lipid metabolism. The 3-methyl-butyryl group’s hydrophobic nature may similarly target lipid-associated pathways .

Reactivity with CO2

  • Benzylamine Protection : Forms carbamates/bicarbamates under CO2 and DBU, a reversible process. The 3-methyl-butyryl group may sterically hinder similar reactions, altering protection strategies .

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